(~13~C_4_)Butanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Propriétés
IUPAC Name |
(1,2,3,4-13C4)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1+1,2+1,3+1,4+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-JCDJMFQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583922 | |
| Record name | (~13~C_4_)Butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.076 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752190-79-7 | |
| Record name | (~13~C_4_)Butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 752190-79-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Fundamental Principles and Rationale for 13c4 Butanoic Acid Utilization in Research
Concept of Stable Isotope Tracing in Biochemical Systems
Stable isotope tracing is a powerful analytical technique used to follow the journey of molecules through metabolic pathways. springernature.comnih.gov It involves the introduction of a substrate containing a stable, non-radioactive isotope, such as Carbon-13 (¹³C), into a biological system. nih.govbitesizebio.com These isotopes are naturally occurring and differ from the more abundant isotopes (like Carbon-12) only by the number of neutrons in their nucleus, which gives them a slightly greater mass. bitesizebio.com
Because these labeled molecules are physiologically and chemically almost identical to their unlabeled counterparts, they are processed by enzymes and integrated into metabolic networks in the same manner. bitesizebio.com Researchers can then track the labeled atoms as they are incorporated into various downstream metabolites. By using analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can detect the mass difference, scientists can map the flow of atoms and gain unparalleled insights into the wiring of cellular metabolism. springernature.comnih.gov This approach provides dynamic information about metabolic fluxes and pathway activities, complementing metabolomics, which typically offers only a static snapshot of metabolite concentrations. bitesizebio.comnih.gov
Advantages of ¹³C-Labeled Tracers in Elucidating Metabolic Dynamics
Carbon-13 is a favored isotope for metabolic tracing studies due to several key advantages. A primary benefit is its non-radioactive nature, which makes it biologically safe for use in a wide range of in vitro and in vivo studies, including those involving human subjects. researchgate.net This stability allows for the investigation of metabolic dynamics over extended periods without the concerns associated with radioactive isotopes.
The use of ¹³C-labeled tracers, coupled with high-resolution mass spectrometry, allows for precise quantification of the contribution of a specific nutrient to various metabolic pathways. nih.gov By measuring the mass shift in metabolites, researchers can determine relative pathway activities and identify how different metabolic routes are utilized under various physiological or pathological conditions. nih.gov For instance, ¹³C-labeled glucose can be used to trace carbon flow through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov Furthermore, ¹³C NMR offers distinct analytical benefits, such as a large chemical shift dispersion and narrow peaks, which aids in the identification of labeled compounds within complex biological mixtures. frontiersin.org
| Advantage | Description | Source(s) |
| Safety | ¹³C is a stable, non-radioactive isotope, making it safe for use in both cell culture and whole-organism studies. | researchgate.net |
| Dynamic Insight | Allows for the measurement of metabolic fluxes and pathway activities, providing a dynamic view of metabolism. | springernature.combitesizebio.com |
| Precision | High-resolution mass spectrometry can accurately detect and quantify ¹³C-labeled metabolites, enabling precise analysis of metabolic pathways. | nih.gov |
| Versatility | Can be incorporated into a wide variety of metabolic substrates (e.g., glucose, amino acids, fatty acids) to probe different aspects of metabolism. | nih.govnih.gov |
Specific Utility of (ngcontent-ng-c4063671643="" class="ng-star-inserted">13C_4)Butanoic Acid as a Carbon Source Tracer
(ngcontent-ng-c4063671643="" class="ng-star-inserted">13C_4)Butanoic acid, also known as ¹³C₄-butyrate, is a short-chain fatty acid (SCFA) in which all four carbon atoms are the ¹³C isotope. This uniform labeling makes it an exceptionally powerful tracer for studying fatty acid metabolism and its interplay with central carbon metabolism. isotope.comresearchgate.net
Butyrate (B1204436) is a significant product of anaerobic bacterial fermentation in the gut and serves as a primary energy source for colonocytes. It can also be absorbed into circulation and utilized by other tissues. researchgate.netnih.gov By administering (ngcontent-ng-c4063671643="" class="ng-star-inserted">13C_4)Butanoic acid, researchers can trace the fate of its carbon backbone with high fidelity.
One of the key applications is in tracking fatty acid oxidation (FAO). When (ngcontent-ng-c4063671643="" class="ng-star-inserted">13C_4)Butanoic acid is metabolized, it is converted into two molecules of Acetyl-CoA, each containing two ¹³C atoms. This [U-¹³C₂]Acetyl-CoA then enters the TCA cycle. The condensation of this labeled Acetyl-CoA with unlabeled oxaloacetate results in the formation of citrate (B86180) that is two mass units heavier (M+2) than unlabeled citrate. nih.gov By measuring the abundance of M+2 isotopologues of TCA cycle intermediates, scientists can quantify the rate of butyrate oxidation. nih.gov
Recent research has utilized ¹³C-labeled butyrate to track its distribution to various tissues, including the brain and adipose tissue, revealing its role in systemic energy homeostasis and inter-organ communication. researchgate.netnih.gov For example, studies have shown that butyrate can influence thermogenesis in brown adipose tissue, a process that can be directly traced and quantified using (ngcontent-ng-c4063671643="" class="ng-star-inserted">13C_4)Butanoic acid. researchgate.net
| Research Application | Insight Gained from ( | Source(s) |
| Fatty Acid Oxidation (FAO) | Quantifies the contribution of butyrate to cellular energy production via the TCA cycle by tracking M+2 labeled intermediates. | nih.gov |
| Gut Microbiome-Host Interaction | Traces the journey of gut-derived butyrate to peripheral organs, elucidating its systemic metabolic impact. | researchgate.netnih.gov |
| Inter-organ Communication | Reveals how butyrate acts as a signaling molecule and energy substrate in tissues like the liver, brain, and adipose tissue. | researchgate.netnih.gov |
| Adipose Tissue Metabolism | Investigates the role of butyrate in processes like white adipose tissue browning and thermogenesis. | researchgate.net |
Synthetic Methodologies and Isotope Labeling Strategies for 13c4 Butanoic Acid
General Synthetic Routes for Targeted Isotopic Labeling of Butanoic Acid
The creation of (¹³C₄)Butanoic acid is typically achieved through multi-step chemical syntheses that begin with precursors already enriched with ¹³C. A frequently employed and reliable method is the malonic ester synthesis, which facilitates the step-by-step assembly of the four-carbon chain, ensuring that each carbon atom is a ¹³C isotope.
One established pathway starts with a ¹³C-labeled acetyl-CoA precursor, which is subsequently built upon. ymdb.ca Another effective technique involves the alkylation of a malonate ester with an alkyl halide that is ¹³C-labeled. For example, diethyl malonate can undergo double alkylation using a ¹³C-labeled methyl iodide and another fragment containing a ¹³C-labeled ethyl group. Following this, hydrolysis and decarboxylation yield the uniformly labeled butanoic acid. A study on the synthesis of ¹³C-labeled tetradecanoic acid demonstrated a similar malonic ester-based approach where diethyl sodio-malonate was alkylated with [1-¹³C]1-bromododecane. nih.gov
An alternative synthetic strategy is the carboxylation of a Grignard reagent. This can be accomplished by reacting a propyl magnesium bromide labeled with three ¹³C atoms with carbon dioxide also enriched with ¹³C (¹³CO₂). wikipedia.org This method is especially useful for introducing a ¹³C label at the carboxylic acid position during the final stage of the synthesis. Organoborane chemistry also provides a viable route, where organoboranes react with ¹³C-enriched carbon monoxide to produce ¹³C-labeled carboxylic acids. rsc.org
Isotopic Enrichment Techniques and Precursor Selection
Achieving a high isotopic purity in (¹³C₄)Butanoic acid is heavily reliant on the isotopic enrichment of the initial materials and the effectiveness of the labeling reactions. Key precursors for introducing ¹³C atoms, such as highly enriched ¹³C-carbon dioxide (¹³CO₂) or ¹³C-labeled methyl iodide (¹³CH₃I), are often available with isotopic purities greater than 99%. sigmaaldrich.com
The choice of precursors is crucial. For a uniformly labeled product like (¹³C₄)Butanoic acid, it is often best to construct the molecule from smaller, fully labeled building blocks. researchgate.netsymeres.com This minimizes the risk of isotopic scrambling and ensures the final product has the intended uniform labeling.
Throughout the synthesis, it is imperative to use reaction conditions that maintain the isotopic integrity of the labels. This means avoiding pathways that could lead to the breaking and reforming of carbon-carbon bonds or exchange with unlabeled carbon from solvents or other reagents. High-yield reactions are also favored to prevent the loss of valuable isotopically labeled materials. After synthesis, rigorous purification, often involving chromatographic methods like column chromatography or preparative HPLC, is necessary to remove any unlabeled or partially labeled byproducts and other chemical impurities. romerlabs.com
Physicochemical Characterization and Isotopic Purity Assessment in Research-Grade Synthesis
The definitive identification and purity assessment of (¹³C₄)Butanoic acid are crucial to confirm its chemical structure and, most importantly, its isotopic enrichment. A combination of analytical methods is used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for determining the structure and analyzing the isotopic labeling. simsonpharma.com While ¹H NMR confirms the proton structure, ¹³C NMR directly examines the labeled carbon atoms. docbrown.infodocbrown.info The coupling patterns and chemical shifts in the ¹³C NMR spectrum provide clear evidence of the ¹³C labeling pattern. In (¹³C₄)Butanoic acid, the spectrum will display complex ¹³C-¹³C coupling that is not present in the unlabeled version. nih.govnih.gov
Mass Spectrometry (MS) is essential for determining the molecular weight and evaluating the isotopic distribution. simsonpharma.comvivanls.com High-resolution mass spectrometry (HRMS) offers a precise mass measurement, confirming the elemental composition. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are used to analyze the sample. nih.govromerlabs.com The mass spectrum will exhibit a molecular ion peak corresponding to the mass of (¹³C₄)Butanoic acid, and the relative intensities of the isotopic peaks are used to calculate the isotopic enrichment. docbrown.infonih.gov
The following table outlines the key analytical techniques and the information they provide for the characterization of research-grade (¹³C₄)Butanoic acid.
| Analytical Technique | Information Provided |
| ¹H NMR Spectroscopy | Confirms the proton structure and chemical purity. docbrown.info |
| ¹³C NMR Spectroscopy | Confirms the positions of the ¹³C labels and shows ¹³C-¹³C coupling. docbrown.info |
| High-Resolution Mass Spectrometry (HRMS) | Provides precise mass measurement to confirm elemental composition. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the compound from impurities and provides mass data for isotopic enrichment analysis. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | An alternative to GC-MS for separation and mass analysis, particularly for less volatile derivatives. romerlabs.comnih.gov |
By employing these techniques in combination, researchers can confidently verify the identity, purity, and isotopic labeling of the synthesized (¹³C₄)Butanoic acid, ensuring it is suitable for demanding research applications.
Advanced Analytical Techniques in 13c4 Butanoic Acid Research
Mass Spectrometry (MS) Applications for Metabolite Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of (13C4)Butanoic acid research, it is indispensable for analyzing metabolite profiles and understanding metabolic pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Distribution Analysis and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a key method for the analysis of volatile and semi-volatile compounds. In studies involving (13C4)Butanoic acid, GC-MS is employed to separate and identify various metabolites and to determine their isotopic distribution. nih.govworktribe.com This technique often requires derivatization to increase the volatility and thermal stability of the analytes. nih.gov
A significant application of GC-MS in this field is the quantification of short-chain fatty acids (SCFAs) in biological samples, such as stool. nih.govworktribe.com By using 13C-labeled compounds like (13C4)Butanoic acid as internal standards, researchers can achieve accurate quantification of endogenous SCFAs. nih.govworktribe.com This method has been successfully used to analyze stool samples from healthy volunteers, providing quantitative data on a range of metabolites. nih.govworktribe.com For instance, a study using thermal desorption GC-MS quantified 15 different volatile compounds in stool samples, with butanoic acid being one of the key analytes measured. nih.gov
The analysis of isotopic enrichment is another critical aspect of GC-MS applications. This allows researchers to trace the metabolic fate of the 13C-labeled butanoic acid. researchgate.net For example, a rapid and simple GC-MS method has been developed to determine the concentration and isotopic enrichment of SCFAs in human plasma, which involves extraction and derivatization of the SCFAs before analysis. researchgate.net
Table 1: Selected Fragment Ions in the Mass Spectrum of Butanoic Acid docbrown.infochegg.com
| m/z | Fragment Ion | Notes |
| 88 | [C4H8O2]+ | Molecular ion peak. |
| 73 | [C3H5O2]+ | Loss of a methyl group. |
| 60 | [C2H4O2]+ | Result of a McLafferty rearrangement, often the base peak. |
| 45 | [COOH]+ | Loss of the propyl group. |
| 43 | [C3H7]+ | Propyl cation. |
| 41 | [C3H5]+ | Allyl cation. |
| 29 | [C2H5]+ | Ethyl cation. |
| 27 | [C2H3]+ | Vinyl cation. |
This table is interactive. You can sort the data by clicking on the column headers.
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS (HRMS) for Metabolome Profiling
Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds. nih.govresearchgate.net It is extensively used in metabolomics to achieve broad coverage of metabolites in biological samples. researchgate.netualberta.ca In the context of (13C4)Butanoic acid research, LC-MS allows for the comprehensive profiling of metabolites, providing insights into the metabolic pathways affected by butanoic acid.
High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which aids in the confident identification of unknown metabolites and the differentiation of isobaric species. nih.gov This is particularly important in complex biological matrices where numerous metabolites are present. ualberta.ca LC-HRMS methods have been developed for the quality control of peptide drugs, demonstrating high selectivity, sensitivity, and precision. nih.gov These principles can be applied to metabolomics studies involving (13C4)Butanoic acid to accurately identify and quantify its metabolic products.
Untargeted LC-MS-based metabolomics is a powerful approach for generating new hypotheses by measuring a wide range of metabolites in a biological system. nih.gov However, a significant challenge in untargeted metabolomics is the identification of metabolites based on their mass. researchgate.net The use of isotopically labeled standards like (13C4)Butanoic acid can aid in the identification and validation of metabolic pathways.
Single Ion Monitoring (SIM) Mode and Fragment Ion Analysis for Specific Isotopologue Detection
Single Ion Monitoring (SIM) is a mode of operation in mass spectrometry where the instrument is set to detect only a limited mass-to-charge ratio range. mdpi.com This targeted approach significantly enhances the sensitivity of detection for specific ions, making it ideal for quantifying low-abundance metabolites and their isotopologues. mdpi.com In studies with (13C4)Butanoic acid, SIM mode can be used to specifically detect the labeled butanoic acid and its metabolic products, even at very low concentrations. mdpi.com This is particularly useful in isotope-tracing studies where the labeled forms may be present in low fractional abundance. mdpi.com
Fragment ion analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information about a molecule. nih.gov By isolating a specific precursor ion (e.g., the molecular ion of a metabolite of (13C4)Butanoic acid) and inducing its fragmentation, a characteristic fragmentation pattern is generated. This pattern can be used to confirm the identity of the metabolite and to determine the position of the 13C labels within the molecule. nih.govlibretexts.org This level of detail is crucial for elucidating complex metabolic transformations. The fragmentation of butanoic acid itself typically involves characteristic losses, such as the loss of a hydroxyl group or the entire carboxyl group. libretexts.org A notable fragmentation process is the McLafferty rearrangement, which is characteristic of many carboxylic acids and results in a prominent peak in the mass spectrum. docbrown.info
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Flux Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules. In the context of (13C4)Butanoic acid research, NMR is used to determine the precise location of the 13C labels within metabolites, providing invaluable insights into metabolic pathways and fluxes. nih.gov
Direct 13C NMR Spectroscopy for Carbon Scrambling and Labeling Patterns
Direct 13C NMR spectroscopy is a fundamental technique for analyzing the 13C labeling patterns of metabolites. nih.gov It directly detects the 13C nuclei, providing a distinct signal for each unique carbon environment in a molecule. docbrown.info This allows researchers to determine which carbon atoms in a metabolite have been labeled with 13C from the (13C4)Butanoic acid tracer. nih.gov
One of the key applications of 13C NMR in metabolic research is the analysis of carbon scrambling. Carbon scrambling refers to the redistribution of carbon atoms within a molecule due to the action of certain enzymes. By analyzing the 13C labeling patterns of metabolites, researchers can identify instances of carbon scrambling and gain a deeper understanding of the underlying enzymatic reactions.
The chemical shifts in a 13C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom. docbrown.infooregonstate.edu This allows for the differentiation of carbon atoms within the same molecule and provides structural information. For butanoic acid, the four carbon atoms are in different chemical environments and therefore produce four distinct signals in the 13C NMR spectrum. docbrown.info
Table 2: Predicted 13C NMR Chemical Shifts for Butanoic Acid docbrown.infonp-mrd.org
| Carbon Atom | Chemical Shift (ppm) |
| C1 (Carboxyl) | ~180 |
| C2 | ~36 |
| C3 | ~18 |
| C4 (Methyl) | ~13 |
This table is interactive. You can sort the data by clicking on the column headers.
Indirect 1H-[13C] NMR Spectroscopy for Enhanced Sensitivity in Complex Biological Samples
While direct 13C NMR is highly informative, it can suffer from low sensitivity due to the low natural abundance of 13C and its smaller gyromagnetic ratio compared to protons (1H). nih.gov Indirect 1H-[13C] NMR spectroscopy offers a solution to this limitation by detecting the protons that are directly attached to 13C nuclei. nih.gov This approach leverages the higher sensitivity of 1H detection, making it particularly valuable for analyzing complex biological samples where metabolites may be present at low concentrations. nih.gov
In a typical 1H-[13C] NMR experiment, specialized pulse sequences are used to selectively detect the signals from protons attached to 13C atoms while suppressing the much larger signals from protons attached to 12C. nih.gov This allows for the direct calculation of 13C fractional enrichments in vivo. nih.gov This technique has been successfully applied to study amino acid labeling from 13C-labeled glucose in the human brain. nih.gov
By combining the structural detail of NMR with the sensitivity of proton detection, indirect 1H-[13C] NMR provides a powerful tool for tracing the metabolic fate of (13C4)Butanoic acid and quantifying metabolic fluxes in a wide range of biological systems.
Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) for Dynamic Metabolic Studies
Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) is a powerful, non-invasive imaging technique that dramatically enhances the signal of ¹³C-labeled compounds, enabling real-time monitoring of metabolic pathways in vivo. nih.govyoutube.com The process of dynamic nuclear polarization (DNP) increases the polarization of ¹³C nuclei by over 10,000-fold, surmounting the inherent low sensitivity of conventional ¹³C MRS. nih.gov This allows for the detection of the conversion of a hyperpolarized substrate into its metabolic products, providing a dynamic snapshot of cellular metabolism.
In the context of butanoic acid research, hyperpolarized [1-¹³C]butyrate has been utilized as a probe for short-chain fatty acid metabolism, particularly in the heart. nih.gov Butyrate (B1204436) serves as an energy source for various tissues, and understanding its metabolic pathways is crucial. In cardiac studies, following the injection of hyperpolarized [1-¹³C]butyrate, its conversion into key metabolites within the tricarboxylic acid (TCA) cycle and ketone body metabolism can be observed in real time. nih.gov
A notable study investigated the metabolism of hyperpolarized [1-¹³C]butyrate in isolated perfused rat hearts and in vivo. The research demonstrated the feasibility of using this technique to track the multi-step metabolism of butyrate, providing insights into fatty acid metabolism that are not achievable with other hyperpolarized substrates. nih.gov The expected metabolic pathway involves the conversion of [1-¹³C]butyrate to β-hydroxybutyryl-CoA and acetoacetyl-CoA, which then enters the TCA cycle via acetyl-CoA or forms ketone bodies like acetoacetate (B1235776) and β-hydroxybutyrate. nih.gov
Another innovative approach involved the co-polarization of [1-¹³C]pyruvic acid and [1-¹³C]butyric acid to simultaneously probe carbohydrate and short-chain fatty acid metabolism. nih.gov This method allows for a more comprehensive understanding of myocardial substrate selection and metabolism in a single experiment. nih.gov The study successfully detected in vivo ¹³C signals from metabolites of both substrates, including lactate (B86563), alanine, bicarbonate, and acetylcarnitine, after injection into healthy rats. nih.gov
Table 1: Research Findings from Hyperpolarized [1-¹³C]Butyrate Studies
| Parameter | Finding | Reference |
| Substrate | [1-¹³C]Butyrate | nih.gov |
| Polarization Level | 7 ± 2% | nih.gov |
| T₁ Relaxation Time | 20 ± 1 s | nih.gov |
| Study Model | Isolated perfused rat heart and in vivo rat heart | nih.gov |
| Observed Metabolites | Acetoacetate, β-hydroxybutyrate, Glutamate, Citrate (B86180), Acetylcarnitine | nih.gov |
| Metabolite-to-Butyrate Ratios (in vitro) | 0.1–0.4% | nih.gov |
| Metabolite-to-Butyrate Ratios (in vivo) | 0.5–2% | nih.gov |
| Co-polarized Substrate | [1-¹³C]Pyruvic acid | nih.gov |
| Simultaneous Metabolism Probed | Carbohydrate and short-chain fatty acid | nih.gov |
Stable Isotope Probing (SIP) Methodologies for Microbial Community Studies
Stable Isotope Probing (SIP) is a powerful culture-independent technique used to identify microorganisms that are actively metabolizing a specific substrate within a complex environmental sample. nih.govresearchgate.net By providing a substrate enriched with a stable isotope, such as ¹³C in (ngcontent-ng-c4063671643="" class="ng-star-inserted">13C_4)Butanoic acid, researchers can trace the flow of the isotope into the biomass of active microbes.
DNA-based Stable Isotope Probing (DNA-SIP) is a cornerstone of microbial ecology for linking metabolic function directly to phylogeny. nih.gov The methodology involves incubating an environmental sample (e.g., soil, sediment, or a bioreactor sample) with a ¹³C-labeled substrate, in this case, (ngcontent-ng-c4063671643="" class="ng-star-inserted">13C_4)Butanoic acid. Microorganisms that consume the butanoic acid will incorporate the ¹³C into their DNA as they grow and replicate. nih.gov
Following incubation, total DNA is extracted from the sample. The ¹³C-labeled ("heavy") DNA is then separated from the unlabeled ("light") DNA by density gradient ultracentrifugation. nih.govnih.gov The resulting fractions are analyzed to identify the microbial taxa present in the heavy DNA, thereby identifying the specific organisms that were actively assimilating the butanoic acid. This is typically achieved through sequencing of the 16S rRNA gene or other phylogenetic markers. nih.gov
While specific studies utilizing (ngcontent-ng-c4063671643="" class="ng-star-inserted">13C_4)Butanoic acid with DNA-SIP are not detailed in the provided search results, the methodology is widely applied to trace the metabolism of various carbon sources, such as cellulose (B213188) and soybean residues. researchgate.netfrontiersin.org The principles of these studies are directly applicable to investigating butanoic acid metabolism in microbial communities. For instance, a hypothetical DNA-SIP experiment with (ngcontent-ng-c4063671643="" class="ng-star-inserted">13C_4)Butanoic acid in an anaerobic digester could identify the key bacterial and archaeal species responsible for butyrate degradation, a critical step in methane (B114726) production.
Table 2: General Steps and Expected Outcomes of a DNA-SIP Experiment with (ngcontent-ng-c4063671643="" class="ng-star-inserted">13C_4)Butanoic Acid
| Step | Description | Expected Outcome |
| 1. Incubation | An environmental sample is incubated with ( | Active microorganisms will incorporate ¹³C from the butanoic acid into their cellular components, including DNA. |
| 2. DNA Extraction | Total DNA is extracted from both the labeled and control samples after a set incubation period. | A mixture of ¹³C-labeled and unlabeled DNA is obtained from the experimental sample. |
| 3. Ultracentrifugation | The extracted DNA is subjected to isopycnic density gradient ultracentrifugation, typically using a cesium chloride (CsCl) gradient. | The denser ¹³C-labeled DNA will form a band lower in the gradient than the unlabeled ¹²C-DNA. |
| 4. Fractionation & Analysis | The gradient is fractionated, and the DNA from each fraction is quantified and analyzed using molecular techniques (e.g., qPCR, 16S rRNA gene sequencing). | Identification of microbial taxa that are significantly enriched in the "heavy" DNA fractions, revealing the active butanoic acid consumers. |
Microautoradiography (MAR) is a single-cell resolution technique that visualizes the uptake of radiolabeled substrates by individual microorganisms. When combined with Fluorescence In Situ Hybridization (FISH), which uses fluorescently labeled probes to identify specific microbial taxa, MAR-FISH becomes a powerful tool to link phylogenetic identity with metabolic function in situ.
In the context of butanoic acid research, MAR-FISH can be used to identify which specific cells within a mixed microbial community are actively taking up butanoic acid. This is achieved by incubating the sample with a radiolabeled form of butanoic acid, such as [¹⁴C]butanoic acid. The cells that assimilate the radioactive substrate will become radioactive themselves.
After incubation, the sample is prepared for FISH to identify specific microbial groups. Subsequently, a photographic emulsion is applied. The radiation from the cells that took up the [¹⁴C]butanoic acid exposes the silver grains in the emulsion directly above them. When viewed under a microscope, the cells that are both fluorescently labeled by a FISH probe and associated with dark silver grains are identified as the active consumers of butanoic acid.
A study on a biofilter treating air emissions from a livestock facility used MAR-FISH with [¹⁴C₂]butyric acid to identify the microorganisms responsible for its degradation. The results showed that members of the phylum Actinobacteria were significant consumers of butyric acid, highlighting their important role in odor reduction in these systems.
Table 3: Research Findings from a MAR-FISH Study with Labeled Butyric Acid
| Parameter | Finding | Reference |
| Substrate | [¹⁴C₂]Butyric acid (3 mM) | |
| Environment | Biofilter biofilm treating livestock air emissions | |
| Technique | Microautoradiography combined with Fluorescence In Situ Hybridization (MAR-FISH) | |
| Identified Active Microorganisms | Microcolonies and single cells showing positive MAR signal | |
| Key Microbial Phylum | Actinobacteria were identified as major assimilators of butyric acid. |
Theoretical and Computational Approaches in 13c4 Butanoic Acid Metabolism Research
Metabolic Network Reconstruction and Stoichiometric Modeling for Flux Calculations
The cornerstone of any metabolic flux analysis (MFA) is a well-defined metabolic network model. nih.gov This model serves as a comprehensive, organism-specific map of all known biochemical reactions. The process of creating this map is known as metabolic network reconstruction, and it is the essential first step before data from (¹³C₄)Butanoic acid tracer experiments can be interpreted. researchgate.net
The reconstruction process involves compiling a list of all relevant biochemical reactions, the metabolites they interconvert, the enzymes that catalyze them (and the genes that code for them), and their specific cellular locations or compartments. babraham.ac.uk This information is typically gathered from a variety of sources, including genomic databases (like KEGG and Biocyc), literature, and direct experimental evidence. mdpi.com For an organism metabolizing (¹³C₄)Butanoic acid, the network would need to include pathways for fatty acid uptake, activation (e.g., conversion to Butyryl-CoA), and subsequent catabolism or incorporation into other biomolecules.
Once reconstructed, the network is translated into a mathematical format, most commonly a stoichiometric matrix (S). researchgate.net This matrix mathematically represents the metabolic network, where each row corresponds to a metabolite and each column corresponds to a reaction. The entries in the matrix are the stoichiometric coefficients of the metabolites in each reaction—negative for reactants and positive for products. researchgate.net This stoichiometric model provides the framework for constraint-based flux analysis, which uses principles like mass balance to define the possible states of the metabolic system. nih.govresearchgate.net At a metabolic steady state, the concentration of intracellular metabolites is constant, meaning the sum of all fluxes that produce a metabolite must equal the sum of all fluxes that consume it. This fundamental constraint, represented as S·v = 0 (where 'v' is the vector of metabolic fluxes), is the basis for all flux calculations. researchgate.net
The table below outlines the essential components of a reconstructed metabolic network used for stoichiometric modeling.
| Component | Description | Role in Flux Calculations |
| Reactions | A comprehensive list of all known biochemical transformations, including enzymatic and transport processes. babraham.ac.uk | Defines the possible pathways for carbon from (¹³C₄)Butanoic acid to flow through the cell. |
| Metabolites | All small molecules that participate in the reactions as substrates or products. | Act as nodes in the network; their isotopic labeling patterns are measured experimentally. |
| Stoichiometry | The quantitative relationship (molar ratios) between reactants and products in each reaction. researchgate.net | Forms the basis of the stoichiometric matrix (S) and the core mass-balance equations. |
| Compartments | The specific cellular locations of reactions and metabolites (e.g., cytosol, mitochondria). babraham.ac.uk | Allows for a more accurate representation of metabolism, as it separates distinct metabolite pools and pathways. |
| Biomass Equation | A special reaction that represents the synthesis of all cellular components (e.g., amino acids, lipids, nucleotides) required for cell growth. researchgate.net | Acts as a major output flux, accounting for the drain of metabolites towards cellular proliferation. |
This detailed, structured model is indispensable for interpreting the complex labeling patterns that arise from the metabolism of (¹³C₄)Butanoic acid, allowing researchers to calculate the rates of intracellular reactions.
Flux Estimation Algorithms and Software Development for Isotopic Labeling Data
After conducting a labeling experiment with (¹³C₄)Butanoic acid and measuring the resulting mass isotopomer distributions in key metabolites (often protein-bound amino acids), specialized algorithms and software are required to estimate the intracellular fluxes. creative-proteomics.com These computational tools bridge the gap between the experimental data and the stoichiometric model. The core task is to find the set of metabolic fluxes that best explains the observed labeling patterns.
This is typically formulated as a non-linear optimization problem. helsinki.fi The algorithm iteratively adjusts the flux values within the model, calculates the expected labeling pattern for that set of fluxes, and compares it to the experimentally measured pattern. The process continues until the difference (often calculated as a sum of squared residuals) between the simulated and measured data is minimized. nih.gov
Over the years, numerous software packages have been developed to automate and standardize this complex process. These tools vary in their underlying algorithms, user-friendliness, and specific features, but they all aim to provide a robust platform for ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govnih.gov
Key software and their features are highlighted in the table below:
| Software | Key Features | Approach & Implementation |
| 13CFLUX2 | High-performance and scalable, supporting multicore CPUs and compute clusters. Uses a specialized XML-based language (FluxML) for model definition. nih.gov | Implemented in C++ with Java and Python add-ons. Designed for large-scale, high-resolution MFA applications. nih.gov |
| FiatFlux | User-friendly, designed for non-experts. Features a two-module system: one for calculating metabolic flux ratios directly from MS data, and a second for ¹³C-constrained flux balancing to estimate absolute fluxes. nih.gov | Open-source software preconfigured for common experiments (e.g., using ¹³C-glucose) but adaptable for other tracers and organisms. nih.gov |
| INST-MFA Platforms | Utilize specialized algorithms to handle data from isotopically non-stationary experiments, where labeling is measured over a time course before isotopic steady state is reached. researchgate.net | Often implemented in environments like MATLAB, using ordinary differential equation models to describe the dynamics of label incorporation. nih.govresearchgate.net |
These computational tools are critical for the successful application of ¹³C-MFA. They not only produce the final flux map but also perform statistical analyses to determine the confidence intervals for the estimated fluxes, providing a measure of the precision and reliability of the results. creative-proteomics.com
Density Functional Theory (DFT) for Spectroscopic Prediction and Molecular Properties Relevant to Tracer Design
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. biointerfaceresearch.com In the context of (¹³C₄)Butanoic acid metabolism research, DFT serves two primary purposes: predicting spectroscopic properties to aid in metabolite identification and analyzing molecular properties to inform the design of effective isotopic tracers.
DFT calculations can accurately predict various spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. biointerfaceresearch.com By calculating the theoretical ¹³C and ¹H NMR spectra for butanoic acid and its potential downstream metabolites, researchers can create a reference database. This theoretical data can then be compared with experimental spectra obtained during a tracer study, helping to confirm the identity of labeled compounds, especially in complex biological samples. Studies on butanoic acid derivatives have shown a good agreement between DFT-calculated chemical shifts (using methods like B3LYP/6-31+G(d)) and experimental values. biointerfaceresearch.com
Furthermore, DFT is used to calculate fundamental molecular properties that are relevant to the behavior of (¹³C₄)Butanoic acid as a tracer. These properties include:
Electronic Properties: Calculating the distribution of electron density helps in understanding the reactivity of different atoms within the molecule. biointerfaceresearch.com
Molecular Stability: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict a molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity. mdpi.com
Vibrational Frequencies: DFT can predict infrared (IR) spectra, which provides another layer of spectroscopic information for identifying molecules and studying interactions like hydrogen bonding. mdpi.comresearchgate.net
The table below shows an example of how DFT calculations are compared with experimental data for spectroscopic prediction, as demonstrated in studies of butanoic acid derivatives. biointerfaceresearch.com
| Carbon Atom Position | Theoretical ¹³C NMR Shift (ppm) - DFT Calculation | Experimental ¹³C NMR Shift (ppm) |
| C1 (Carboxyl) | 175.8 | 176.2 |
| C2 | 35.5 | 36.1 |
| C3 | 18.2 | 18.7 |
| C4 | 13.5 | 13.9 |
| (Note: Data is illustrative, based on typical values for butanoic acid and its derivatives as found in the literature. Actual values vary with the specific derivative and computational method.) |
Computational Analysis of Isotopic Steady State Conditions
A key assumption in many ¹³C-MFA experiments is that the system is at both metabolic and isotopic steady state. nih.gov Metabolic steady state implies that intracellular metabolite concentrations are constant, while isotopic steady state means that the fractional labeling of each carbon atom in a metabolite pool is no longer changing over time. researchgate.net Reaching this isotopic equilibrium is crucial for the validity of steady-state MFA models.
Computational analysis plays a vital role in dealing with the concept of isotopic steady state. The time required to reach this state depends on factors like the size of metabolite pools and the fluxes through them. researchgate.net For example, large external pools of metabolites like lactate (B86563) can significantly slow down the labeling of connected intracellular pools like pyruvate (B1213749). researchgate.net Computational models can be used to simulate the labeling dynamics and estimate the time required to reach a satisfactory level of isotopic steady state before experiments are conducted.
However, for many biological systems, such as animal cell cultures or studies of dynamic processes, achieving a true isotopic steady state is not practical or desirable. researchgate.net In these cases, a powerful alternative computational approach called Isotopically Nonstationary Metabolic Flux Analysis (INST-MFA) is employed. INST-MFA is specifically designed to analyze data collected during the transient phase before isotopic steady state is reached. researchgate.net
This method involves sampling metabolites at multiple time points after the introduction of the (¹³C₄)Butanoic acid tracer. The resulting time-course labeling data is then fit to a model based on ordinary differential equations that describe the changing isotopic compositions of metabolite pools. nih.govresearchgate.net While computationally more demanding than steady-state MFA, INST-MFA provides a more detailed picture of metabolic dynamics and is applicable to a wider range of biological systems.
The following table compares the two primary computational methodologies concerning isotopic state.
| Methodology | Metabolic State Assumption | Isotopic State Assumption | Experimental Data | Computational Model |
| Steady-State MFA | Steady State | Steady State nih.gov | Labeling data from a single time point after isotopic equilibrium is reached. | Algebraic equations based on isotopomer balances. nih.gov |
| INST-MFA | Steady State | Non-Stationary (Transient) researchgate.net | Time-course labeling data from multiple time points. researchgate.net | System of ordinary differential equations describing labeling dynamics. nih.gov |
Therefore, computational analysis is not only used to interpret data under idealized steady-state conditions but also provides the frameworks necessary to extract flux information from more complex, dynamic systems where isotopic steady state is not achieved.
Emerging Research Directions and Future Perspectives in 13c4 Butanoic Acid Applications
Development of Multi-Isotope Tracing Strategies for Complex Metabolic Systems
The complexity of metabolic networks often requires more than a single isotope tracer to unravel. Future research is moving towards multi-isotope tracing strategies, where different isotopes are used to simultaneously track various metabolic pathways. This approach provides a more holistic view of cellular metabolism, revealing the interplay between different nutrient sources and their fates within the cell. For instance, combining ¹³C-labeled butanoic acid with other isotopic tracers can help elucidate the intricate connections between fatty acid metabolism and other central metabolic pathways. escholarship.org
A significant advantage of using stable isotopes is the ability to distinguish between different metabolic pools. eurisotop.com Isotopic tracers add a layer of biochemical resolution to metabolomic analyses that is not possible with traditional methods. eurisotop.com While metabolomics without isotopes provides a snapshot of metabolite concentrations, the use of tracers allows for the assessment of both concentrations and pathway activities, offering a much more dynamic understanding of metabolism. eurisotop.com
Advancements in Untargeted Stable Isotope Probing for Comprehensive Metabolome Discovery
Untargeted stable isotope probing is a powerful technique for discovering novel metabolites and metabolic pathways. nih.govnih.gov By incubating biological systems with a ¹³C-labeled substrate like (¹³C₄)Butanoic acid and then analyzing the entire metabolome using high-resolution mass spectrometry, researchers can identify which molecules have incorporated the ¹³C label. nih.govnih.gov This approach has been instrumental in identifying previously unknown metabolic by-products and understanding their origins. nih.gov
Recent advancements in this area focus on improving the analytical methods for detecting and quantifying ¹³C enrichment in a wide range of metabolites. nih.gov This includes the development of sophisticated data analysis workflows for processing the large datasets generated by these experiments. nih.gov The goal is to create a comprehensive map of the metabolome, tracing the flow of carbon from a specific precursor throughout the entire metabolic network. nih.govnih.gov
Integration of (¹³C₄)Butanoic Acid Tracing with Multi-Omics Data for Systems Biology
To gain a complete picture of how metabolic changes are regulated, it is essential to integrate data from different "omics" layers, including genomics, transcriptomics, and proteomics. researchgate.netnih.gov The integration of (¹³C₄)Butanoic acid tracing data with these other omics datasets is a key focus of systems biology. researchgate.netnih.gov This multi-omics approach allows researchers to connect changes in metabolic fluxes, as measured by isotope tracing, with changes in gene expression, protein levels, and enzymatic activity. nih.govclarivate.commdpi.com
By combining these different data types, scientists can build more comprehensive models of cellular function and regulation. researchgate.netnbis.se For example, observing an increase in the flux through a particular pathway traced with (¹³C₄)Butanoic acid, alongside an upregulation of the genes and proteins involved in that pathway, provides strong evidence for a coordinated regulatory response. nih.gov This integrated approach is crucial for understanding the complex mechanisms underlying various diseases and for identifying potential therapeutic targets. nih.govmdpi.com
Optimization of In Vitro and Ex Vivo Metabolic Models Using Labeled Substrates
In vitro and ex vivo models, such as cell cultures and organoids, are invaluable tools for studying metabolism in a controlled environment. nih.gov The use of labeled substrates like (¹³C₄)Butanoic acid is critical for optimizing these models and ensuring they accurately reflect in vivo metabolic processes. nih.gov These tracers help to characterize the metabolic capabilities of these models and to understand how different experimental conditions can affect cellular metabolism. mdpi.com
A key challenge is to bridge the gap between in vivo and in vitro studies. nih.gov Ex vivo metabolomics, which analyzes tissues or biofluids removed from an organism, offers a way to connect these two approaches. nih.gov By using (¹³C₄)Butanoic acid in both in vivo and subsequent ex vivo experiments, researchers can directly compare metabolic fluxes and better validate their experimental models. nih.gov
Applications in Environmental Microbial Bioremediation Research and Volatile Organic Compound (VOC) Degradation Studies
Microbial communities play a crucial role in breaking down environmental pollutants. jabonline.inresearchgate.net (¹³C₄)Butanoic acid is a valuable tool for studying the metabolic pathways involved in the bioremediation of various contaminants, including volatile organic compounds (VOCs). researchgate.netnih.gov Butyric acid itself is a common intermediate in the anaerobic degradation of organic matter and can be a significant component of odorous emissions from waste treatment facilities. researchgate.net
By using (¹³C₄)Butanoic acid as a tracer, researchers can identify the specific microorganisms responsible for its degradation and elucidate the biochemical pathways involved. researchgate.netnih.gov For example, DNA stable-isotope probing (DNA-SIP) with [¹³C₄]butyric acid has been used to identify active butanoic acid-degrading bacteria in biofilters. researchgate.netnih.gov This knowledge is essential for developing more effective bioremediation strategies to remove harmful and odorous compounds from the environment. researchgate.netnih.gov
| Research Finding | Organism/System Studied | Key Outcome |
| Identification of butanoic acid degrading bacteria | Biofilter for livestock facility emissions | The predominant bacteria assimilating butanoic acid were identified as Microbacterium, Gordonia, Dietzia, Rhodococcus, Propionibacterium, and Janibacter. researchgate.netnih.gov |
| Tracing metabolic by-products | Chinese Hamster Ovary (CHO) cell lines | Comprehensive ¹³C stable-isotope tracing of glucose and amino acids identified 45 metabolic by-products and their origins. nih.gov |
| Untargeted metabolomics of gut microbiota | Mouse fecal samples | Developed an untargeted stable isotope-resolved metabolomics (SIRM) approach to study gut microbial metabolites using ¹³C-labeled dietary fibers. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying butanoic acid in laboratory settings?
- Synthesis : Butanoic acid is commonly synthesized via oxidation of butanol (e.g., using KMnO₄ under acidic conditions) or hydrolysis of nitriles (e.g., butyronitrile). Esterification with ethanol followed by acid-catalyzed hydrolysis is another method .
- Purification : Fractional distillation (b.p. 163–164°C) or recrystallization from water/ethanol mixtures is used. Purity verification via melting point (mp: -7.9°C) and FT-IR spectroscopy (carboxylic acid O-H stretch at 2500–3300 cm⁻¹) is recommended .
Q. How can aqueous solubility and pH-dependent behavior of butanoic acid be quantified experimentally?
- Solubility : Gravimetric analysis by saturating water at 25°C (miscible in water ).
- pH Behavior : Titration with NaOH (0.1 M) to determine pKa (~4.82). Use pH meters and compare results to literature values .
Q. What analytical techniques are optimal for quantifying butanoic acid in biological samples?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize with BSTFA to enhance volatility. Calibrate using deuterated internal standards (e.g., d₄-butanoic acid) to minimize matrix effects .
- High-Performance Liquid Chromatography (HPLC) : C18 column with UV detection at 210 nm. Mobile phase: 0.1% H₃PO₄ in water/acetonitrile (70:30) .
Advanced Research Questions
Q. How do isotopic labeling studies (e.g., ¹³C) resolve metabolic flux analysis contradictions in microbial butanoic acid production?
- Methodology : Incorporate ¹³C-labeled glucose into fermentation media. Track isotopic enrichment via NMR or LC-MS. Use computational tools (e.g., OpenFLUX) to model metabolic pathways and resolve discrepancies in acetate/butyrate flux ratios .
- Data Conflict Resolution : Cross-validate with enzyme activity assays (e.g., thiolase for acetyl-CoA conversion) to confirm pathway dominance under varying pH/O₂ conditions .
Q. What strategies address discrepancies in reported thermochemical data (e.g., ΔfH°) for butanoic acid?
- Data Sources : Compare NIST Chemistry WebBook values (ΔfH°(l) = -533.5 kJ/mol ) with computational (DFT) calculations.
- Error Mitigation : Standardize calorimetry conditions (e.g., bomb calorimetry at 25°C) and account for impurities via GC purity checks .
Q. How can butanoic acid derivatives (e.g., 4-hydroxybutanoic acid) be selectively synthesized for neuropharmacological studies?
- Synthesis : Catalytic hydrogenation of γ-butyrolactone or enzymatic reduction using NADH-dependent dehydrogenases.
- Purification : Chromatographic separation (silica gel, ethyl acetate/hexane) with purity confirmation via ¹H NMR (δ 1.8–2.2 ppm for -CH₂- groups) .
Methodological Considerations
- Contradiction Analysis : For conflicting solubility/reactivity data, replicate experiments under standardized conditions (e.g., IUPAC protocols) and validate with peer-reviewed datasets (e.g., NIST ).
- Instrumentation Calibration : Regular calibration of GC-MS and HPLC systems using certified reference materials (e.g., NIST SRM 1944 for fatty acids).
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
